

Kinase Selectivity Profile of AZ13705339: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **AZ13705339** with other notable p21-activated kinase 1 (PAK1) inhibitors, NVS-PAK1-1 and FRAX597. The information presented herein is based on publicly available experimental data to facilitate an objective assessment of these compounds for research and drug development purposes.

Introduction to PAK1 Inhibition

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling pathways.[1] Dysregulation of PAK1 activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.[1] The development of selective PAK1 inhibitors is a key area of research to modulate its activity with minimal off-target effects. This guide focuses on **AZ13705339**, a potent and highly selective PAK1 inhibitor, and compares its performance against other well-characterized PAK1 inhibitors.

Comparative Kinase Selectivity Data

The following tables summarize the available quantitative data for **AZ13705339** and its comparators, NVS-PAK1-1 and FRAX597. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.



Table 1: Potency against Primary Targets (Group I PAKs)

Compound	PAK1	PAK2	PAK3	Data Type
AZ13705339	IC50: 0.33 nM	Kd: 0.32 nM	-	IC50, Kd
Kd: 0.28 nM				
NVS-PAK1-1	IC50: 5 nM	IC50: 270 nM (dephosphorylate d)	-	IC50, Kd
Kd: 7 nM	Kd: 400 nM			
FRAX597	IC50: 8 nM	IC50: 13 nM	IC50: 19 nM	IC50

Table 2: Broader Kinase Selectivity Profile

Compound	Screening Panel Size	Key Off-Target Hits (>80% inhibition at 100 nM)	Data Source
AZ13705339	117 kinases	Not specified, described as "highly selective"	[2]
NVS-PAK1-1	442 kinases	Exquisitely selective (S10 score of 0.003 at 10 µM)	[3][4]
FRAX597	Not specified	YES1 (87%), RET (82%), CSF1R (91%), TEK (87%)	[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the original publications.



Biochemical Kinase Assays (IC50 Determination)

Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A common method involves the use of a radiolabeled ATP substrate.

Generalized Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer solution with necessary co-factors (e.g., MgCl2).
- Inhibitor Addition: The test compound (e.g., **AZ13705339**) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase (e.g., phosphoric acid).
- Separation and Quantification: The phosphorylated substrate is separated from the
 unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and
 washing away the excess ATP. The amount of radioactivity incorporated into the substrate is
 then quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling (Kd Determination)

The KINOMEscan[™] platform is a competition binding assay used to quantitatively measure the binding affinity (Kd) of a test compound to a large panel of kinases.



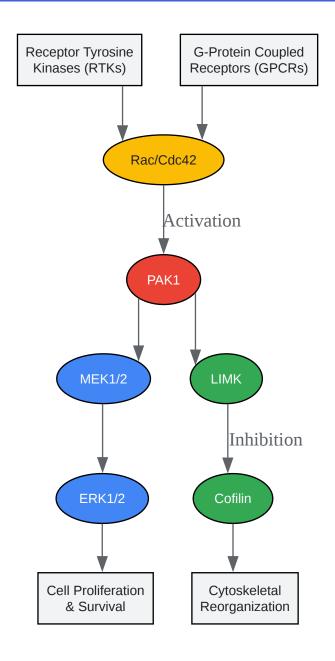
Generalized Workflow:

- Assay Components: The assay utilizes three main components: DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinases, and the test compound.
- Competition Assay: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Quantification: The amount of kinase that binds to the immobilized ligand is quantified by
 measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A lower
 amount of bound kinase indicates a stronger interaction between the test compound and the
 kinase.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A
 lower percentage indicates a higher degree of binding. By testing a range of compound
 concentrations, a dissociation constant (Kd) can be calculated, which reflects the binding
 affinity of the compound for each kinase in the panel. The selectivity score (S-score) is a
 quantitative measure of compound selectivity, calculated by dividing the number of kinases
 that bind to the compound by the total number of kinases tested.

Signaling Pathway and Experimental Workflow Visualizations

To provide a better understanding of the biological context and experimental procedures, the following diagrams are provided.

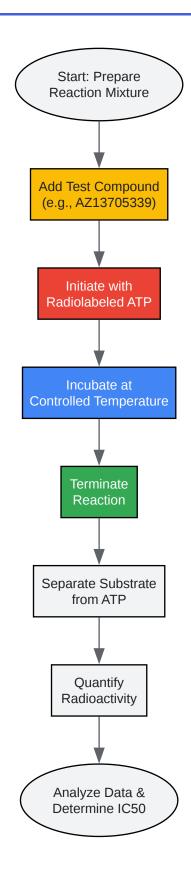




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Caption: Simplified p21-activated kinase 1 (PAK1) signaling pathway.





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Caption: Generalized workflow for a biochemical kinase assay.



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